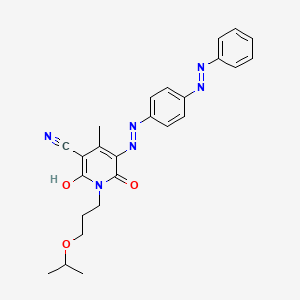
1-Cyclopentylazetidin-3-amine
Overview
Description
1-Cyclopentylazetidin-3-amine, also known as CPA, is an organic compound with a unique structure and a variety of applications. CPA is a cyclic amine that is made up of a five-membered ring of carbon atoms and an azetidine group. It is used in a variety of fields, including pharmaceuticals, biochemistry, and organic synthesis. CPA has many unique properties that make it a valuable tool for research and development.
Scientific Research Applications
Synthesis and Chemical Transformations
1-Cyclopentylazetidin-3-amine, a compound with potential applications in synthetic organic chemistry, has been explored in various research contexts. Although the exact compound was not directly identified in the searched papers, related research on azetidine derivatives and similar nitrogen-containing heterocycles provides insights into possible applications and synthetic routes that could be relevant.
Synthetic Intermediates in Antibiotic Development : Azetidines, similar to 1-Cyclopentylazetidin-3-amine, have been utilized as key intermediates in the synthesis of antibiotics. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a crucial intermediate for premafloxacin, an antibiotic aimed at veterinary pathogens. This highlights the role of such compounds in developing efficient, stereoselective synthetic processes for pharmaceuticals (Fleck et al., 2003).
Antimicrobial and Cytotoxic Activities : Azetidine-2-one derivatives of 1H-benzimidazole, which share structural similarities with 1-Cyclopentylazetidin-3-amine, have shown significant antimicrobial and cytotoxic activities. This suggests the potential of cyclopentylazetidin-3-amine derivatives in medicinal chemistry and drug design (Noolvi et al., 2014).
Catalysis and Reductive Amination : The reductive amination of cyclopentanone to cyclopentylamine using Ru/Nb2O5 catalysts demonstrates the importance of amines in synthesizing pesticides, cosmetics, and medicines. Such research points to the utility of 1-Cyclopentylazetidin-3-amine in catalysis and the production of value-added chemicals (Guo et al., 2019).
Novel Synthetic Routes : The development of diastereoselective synthesis methods for azetidines, including 3,3-dimethylazetidines via iodine-mediated cyclization, showcases the exploration of novel synthetic pathways. This research may inform approaches to synthesizing and manipulating 1-Cyclopentylazetidin-3-amine and its derivatives (Jin et al., 2016).
properties
IUPAC Name |
1-cyclopentylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-5-10(6-7)8-3-1-2-4-8/h7-8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJPXCIMELZSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylazetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one](/img/no-structure.png)
![Methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1489708.png)


![2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1489712.png)
![3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1489713.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B1489715.png)


![3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one hydrochloride](/img/structure/B1489723.png)

